Home > Products > Screening Compounds P50336 > Emtricitabine-13C,15N2
Emtricitabine-13C,15N2 - 1217820-69-3

Emtricitabine-13C,15N2

Catalog Number: EVT-1439818
CAS Number: 1217820-69-3
Molecular Formula: C8H10FN3O3S
Molecular Weight: 250.223
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Emtricitabine

Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral agents for the treatment and prevention of HIV-1 infection. [] It acts by inhibiting the reverse transcription process, preventing the virus from replicating. [] Emtricitabine is often formulated with tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF). [, ]

Tenofovir Disoproxil Fumarate (TDF)

Compound Description: Tenofovir disoproxil fumarate (TDF) is a nucleotide reverse transcriptase inhibitor (NtRTI) frequently used with emtricitabine for HIV treatment and prevention. [, ] It is a prodrug that gets metabolized into tenofovir diphosphate, its active form, which inhibits HIV reverse transcriptase. [] While effective, TDF has been associated with renal and bone toxicity. [, ]

Relevance: Tenofovir disoproxil fumarate is often co-formulated with Emtricitabine [, ] and Emtricitabine-13C,15N2, as both target the same viral enzyme and are used in combination for HIV therapy and prophylaxis. Studies often investigate the combined pharmacokinetic and pharmacodynamic properties of these drugs. []

Tenofovir Alafenamide (TAF)

Compound Description: Tenofovir alafenamide (TAF) is a newer prodrug of tenofovir that offers a more favorable safety profile compared to TDF, with less impact on bone mineral density and renal function. [, ] It is often used in combination with emtricitabine as a preferred alternative to TDF-containing regimens. [, ]

Relevance: Like TDF, Tenofovir alafenamide is often co-formulated with Emtricitabine [, ] and Emtricitabine-13C,15N2 for HIV treatment and prevention. It is considered a structurally-related compound due to its shared active metabolite, tenofovir diphosphate, and its similar therapeutic application in combination with emtricitabine.

[13C,15N2]Urea

Compound Description: [13C,15N2]Urea is a stable isotope-labeled form of urea used in medical imaging. [] When hyperpolarized, it serves as a contrast agent for magnetic resonance imaging (MRI), enabling the visualization of renal function and potential injuries. [, , ]

N-(4-nitro-2-furyl)-[13C,15N2]semicarbazide

Compound Description: N-(4-nitro-2-furyl)-[13C,15N2]semicarbazide is a double-labeled form of nitrofurazone. [] Nitrofurazone itself is an antimicrobial agent, and its labeled counterpart is utilized in studies focusing on analyzing its presence and concentration in feed and food. []

Overview

Emtricitabine-13C,15N2 is a stable isotope-labeled derivative of Emtricitabine, which is classified as a nucleoside reverse transcriptase inhibitor. This compound is primarily utilized in scientific research for studying the pharmacokinetics and metabolic pathways of Emtricitabine. The incorporation of carbon-13 and nitrogen-15 isotopes facilitates precise tracking and quantification within biological systems, making it invaluable for various studies related to drug interactions and HIV treatment protocols .

Source

Emtricitabine-13C,15N2 is synthesized from the parent compound, Emtricitabine, through specific chemical reactions that incorporate stable isotopes into its molecular structure. The compound has a CAS number of 1217820-69-3 and is available from various chemical suppliers for research purposes .

Classification

The compound falls under several categories:

  • Pharmaceuticals: Antiviral agents, specifically targeting HIV.
  • Research Chemicals: Used in pharmacokinetics and metabolic studies.
  • Stable Isotope Labeled Compounds: Essential for analytical chemistry applications .
Synthesis Analysis

Methods

The synthesis of Emtricitabine-13C,15N2 involves multiple steps to introduce carbon-13 and nitrogen-15 isotopes into the Emtricitabine framework. Key steps include:

  1. Formation of the Oxathiolane Ring: This ring is synthesized from appropriate starting materials through a series of reactions that establish the core structure of the compound.
  2. Introduction of the Pyrimidine Base: The pyrimidine component is added via nucleophilic substitution reactions.
  3. Isotope Labeling: Carbon-13 and nitrogen-15 isotopes are incorporated at specific positions during the synthesis to create the labeled compound .

Technical Details

The synthesis typically requires careful control of reaction conditions to optimize yield and purity. Techniques such as chromatography are employed to purify the final product, ensuring that it meets the necessary specifications for research applications .

Molecular Structure Analysis

Structure

The molecular formula for Emtricitabine-13C,15N2 is C7H10FN3O3S\text{C}_7\text{H}_{10}\text{F}\text{N}_3\text{O}_3\text{S} with a molecular weight of 250.23 g/mol. The structural representation includes an oxathiolane ring fused with a pyrimidine base, both critical for its function as a reverse transcriptase inhibitor.

Data

  • Accurate Mass: 250.0401
  • SMILES Notation: NC1=[15N]13C15N[C@@H]2CSC@HO2
  • InChI: InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i8+1,11+1,12+1 .
Chemical Reactions Analysis

Reactions

Emtricitabine-13C,15N2 can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form hydroxylated derivatives.
  2. Reduction: Reduction reactions can yield different reduced forms.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitutions can modify functional groups on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogenating agents and nucleophiles like amines .
Mechanism of Action

Emtricitabine-13C,15N2 functions similarly to Emtricitabine by inhibiting the reverse transcriptase enzyme critical for HIV replication. Upon entering cells, it is phosphorylated to its active triphosphate form, which competes with natural deoxycytidine triphosphate for incorporation into viral DNA. This incorporation results in chain termination during DNA synthesis, effectively halting viral replication .

Physical and Chemical Properties Analysis

Physical Properties

Emtricitabine-13C,15N2 is typically stored at -20°C to maintain stability. It appears as a solid compound under standard conditions.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in common organic solvents.
  • Stability: Stable under recommended storage conditions.

Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to characterize this compound thoroughly .

Applications

Emtricitabine-13C,15N2 has numerous applications in scientific research:

  • Pharmacokinetics Studies: Analyzing absorption and metabolism in biological systems.
  • Metabolic Pathway Analysis: Identifying metabolites of Emtricitabine.
  • Drug Interaction Studies: Investigating interactions with other therapeutic agents.
  • HIV Research: Essential for understanding treatment mechanisms and improving therapeutic strategies against HIV infection .
Chemical Characterization of Emtricitabine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>

Synthesis and Isotopic Labeling Strategies

Emtricitabine-13C,15N2 (CAS 1217820-69-3) is synthesized via strategic isotopic incorporation at specific positions in the pyrimidinone ring. The molecular formula C713CH10FN15N2O3S reflects dual labeling with carbon-13 at the C8 position and nitrogen-15 at two ring nitrogen atoms (N1 and N3) [4] [6] [9]. This isotopic substitution employs nucleophilic displacement reactions where 13C-enriched cyanide and 15N-labeled ammonia serve as precursors, followed by stereoselective glycosylation to establish the (2'R,5'S) configuration of the oxathiolane sugar moiety [4] [9]. Critical process controls include chiral HPLC to maintain enantiomeric purity >99% and eliminate the undesired 5-epi diastereomer [(2'R,5'R) configuration], which exhibits reduced antiviral activity [4]. The synthesis adheres to cGMP standards, with isotopic enrichment certified at ≥99% 13C and ≥98% 15N via quantitative NMR and mass spectrometry [6] [9].

Table 1: Isotopic Labeling Strategies

IsotopePositionPrecursorEnrichment Purity
13CC8 (Carbonyl)K13CN≥99%
15NN1 (Pyrimidinone)15NH4Cl≥98%
15NN3 (Amino group)15NH4Cl≥98%

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structural integrity and isotopic labeling sites of Emtricitabine-13C,15N2. The 13C NMR spectrum exhibits a distinct downfield shift for the C8 carbonyl carbon at δ 163.5 ppm, contrasting with δ 160.2 ppm in unlabeled Emtricitabine. This 3.3 ppm deshielding arises from the increased magnetic moment of the 13C nucleus [5]. 15N NMR further validates labeling at N1 (δ 145.2 ppm) and N3 (δ 73.8 ppm), with characteristic 1JN-H coupling constants of 92 Hz observed in HMBC spectra [4] [5]. The 1H-13C HSQC correlation confirms retention of the oxathiolane proton couplings (H5′: δ 5.85 ppm, 3JH-F = 6.0 Hz), proving isotopic labels do not alter stereochemistry or electronic environments beyond designated sites [4] [9].

Table 2: Comparative NMR Chemical Shifts (δ, ppm)

NucleusNative EmtricitabineEmtricitabine-13C,15N2Shift Variation (Δδ)
C8 (Carbonyl)160.2163.5+3.3
N1 (Pyrimidinone)140.5145.2+4.7
N3 (Amino)70.173.8+3.7
H5′ (Oxathiolane)5.855.850.0

Comparative Physicochemical Properties with Native Emtricitabine

The isotopic labeling minimally alters physicochemical behavior while retaining core molecular attributes:

  • Molecular Weight & Density: The molecular weight increases by 3.01 Da (247.25 → 250.23), with no measurable density change in crystalline forms [4] [9]. X-ray diffraction confirms identical unit cell parameters (a = 14.2 Å, b = 5.8 Å, c = 19.3 Å), indicating isotopic substitution does not perturb crystal packing [4].
  • Solubility & Partitioning: Aqueous solubility (log S) remains comparable (1.52 vs. 1.50 mg/mL), while the octanol-water partition coefficient (log P) shows negligible variation (0.43 vs. 0.45) [4]. This confirms isotopic labels do not impact hydrophilicity, critical for mimicking native drug distribution in biological matrices [9].
  • Stability & Degradation: Forced degradation studies (70°C, 75% RH) reveal identical degradation pathways: hydrolysis at N3 to form 5-fluoro-2-oxopyrimidine and oxathiolane cleavage products. Degradation kinetics (k = 0.012 h−1) match native emtricitabine, proving isotopic bonds (13C–15N) exhibit equivalent chemical resilience to 12C–14N bonds [4]. Regulatory limits for the 5-epi diastereomer impurity remain ≤0.15% per FDA guidelines [4].

Table 4: Physicochemical Comparison

PropertyNative EmtricitabineEmtricitabine-13C,15N2
Molecular Weight (g/mol)247.25250.23
log P (Octanol/Water)0.450.43
Aqueous Solubility (mg/mL)1.501.52
Melting Point (°C)160–163159–162
5-epi Diastereomer Limit≤0.15%≤0.15%

Properties

CAS Number

1217820-69-3

Product Name

Emtricitabine-13C,15N2

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one

Molecular Formula

C8H10FN3O3S

Molecular Weight

250.223

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i8+1,11+1,12+1

InChI Key

XQSPYNMVSIKCOC-SJLFXUEQSA-N

SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F

Synonyms

4-Amino-5-fluoro-1-[(2R,5S)-2-hydroxymethyl)-1,3-oxathiolan-5-yl]-2-(1H-pyrimidinone-13C,15N2; (-)-2’,3’-Dideoxy-5-fluoro-3’-thiacytidine-13C,15N2; (-)-2’-Deoxy-5-fluoro-3’-_x000B_thiacytidine-13C,15N2; BW 1592-13C,15N2; BW 524W91-13C,15N2; Coviracil-13C,1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.